2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-9-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-7-(2,2,2-trifluoroethyl)purin-8-imine
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Overview
Description
TNG348 is an oral, allosteric, and potent inhibitor of ubiquitin-specific protease 1 (USP1). This compound has shown significant preclinical efficacy, particularly in combination with poly (ADP-ribose) polymerase inhibitors (PARPi), in targeting DNA repair pathways in cancer cells. TNG348 is designed to selectively kill BRCA1/2-mutant cancer cells and other homologous recombination deficient (HRD) tumor models .
Preparation Methods
The specific synthetic routes and reaction conditions for TNG348 are not publicly disclosed in detail. it is known that TNG348 is synthesized as an oral, allosteric inhibitor, indicating that its production involves complex organic synthesis techniques to achieve the desired molecular structure and activity .
Chemical Reactions Analysis
TNG348 primarily functions as an inhibitor of USP1, a deubiquitinating enzyme. It does not undergo typical chemical reactions like oxidation, reduction, or substitution in its mechanism of action. Instead, it interacts with USP1 to inhibit its activity, thereby affecting the DNA repair pathways in cancer cells. The major product of this interaction is the inhibition of DNA repair, leading to cell death in HRD tumor models .
Scientific Research Applications
TNG348 has several significant scientific research applications:
Cancer Research: TNG348 is primarily used in cancer research, particularly in studying BRCA1/2-mutant and HRD tumors. .
DNA Repair Studies: TNG348 is used to study the mechanisms of DNA repair and the role of USP1 in this process. .
Drug Resistance Research: TNG348 is also used to investigate mechanisms of drug resistance, particularly in tumors that have developed resistance to PARPi. .
Mechanism of Action
TNG348 exerts its effects by inhibiting USP1, a deubiquitinating enzyme involved in DNA repair. USP1 plays a critical role in the translesion synthesis DNA damage tolerance pathway. By inhibiting USP1, TNG348 disrupts this pathway, leading to the accumulation of DNA damage and ultimately cell death in HRD tumor models. This mechanism is distinct from that of PARPi, which target the base excision repair pathway .
Comparison with Similar Compounds
TNG348 is unique in its selective inhibition of USP1 and its strong preclinical combination activity with PARPi. Similar compounds include other USP1 inhibitors and PARPi, such as olaparib and rucaparib. TNG348’s distinct mechanism of action and its ability to restore sensitivity to PARPi in resistant tumors highlight its uniqueness and potential therapeutic benefits .
Properties
Molecular Formula |
C27H23F6N9O |
---|---|
Molecular Weight |
603.5 g/mol |
IUPAC Name |
2-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-9-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-7-(2,2,2-trifluoroethyl)purin-8-imine |
InChI |
InChI=1S/C27H23F6N9O/c1-40-11-18(27(31,32)33)38-22(40)16-5-3-14(4-6-16)10-41-23-17(42(25(41)34)12-26(28,29)30)9-35-21(39-23)19-20(15-7-8-15)36-13-37-24(19)43-2/h3-6,9,11,13,15,34H,7-8,10,12H2,1-2H3 |
InChI Key |
NKGSHRLGUQURMS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1C2=CC=C(C=C2)CN3C4=NC(=NC=C4N(C3=N)CC(F)(F)F)C5=C(N=CN=C5OC)C6CC6)C(F)(F)F |
Origin of Product |
United States |
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